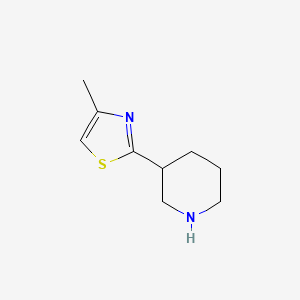

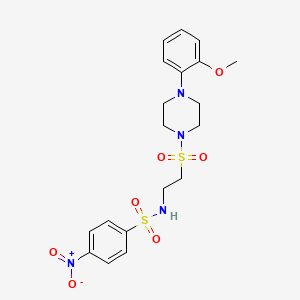

![molecular formula C8H9N3OS B3307553 Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine CAS No. 933683-08-0](/img/structure/B3307553.png)

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine

Übersicht

Beschreibung

“Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine” is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines . It is chemically related to methamphetamine . It is a yellow to brown liquid with a strong odor, and is commonly used in the synthesis of various pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives . Another approach involves the solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with 3,6-diaryl-1,2,4-triazine-5-carbonitriles .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can participate in condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions are significant synthetic methods for thiophene derivatives .Wirkmechanismus

The mechanism of action of Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine is not fully understood, but it is believed to act as a modulator of various cellular pathways. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by removing acetyl groups from histone proteins. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells such as breast cancer, prostate cancer, and leukemia cells. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that this compound can reduce tumor growth in mouse models of breast cancer and prostate cancer. This compound has also been shown to improve glucose tolerance and insulin sensitivity in mouse models of diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine in lab experiments is its high thermal stability, which makes it suitable for use in high-temperature reactions. This compound is also easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using this compound is its relatively low solubility in common solvents such as water and methanol, which can make it difficult to dissolve in certain reactions. This compound is also sensitive to air and moisture, which can lead to degradation and loss of activity.

Zukünftige Richtungen

There are several future directions for the research on Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine. One direction is to explore its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its potential as a building block for the synthesis of new materials with unique properties such as high thermal stability, good electron-accepting ability, and excellent conjugation properties. Additionally, further studies are needed to understand the mechanism of action of this compound and its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Methyl({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine has been studied for its potential applications in various fields such as optoelectronics, materials science, and medicinal chemistry. In optoelectronics, this compound has been used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In materials science, this compound has been used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, Alzheimer's disease, and diabetes.

Eigenschaften

IUPAC Name |

N-methyl-1-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-9-5-7-10-8(11-12-7)6-3-2-4-13-6/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKMEQUJLGMADY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001215725 | |

| Record name | N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933683-08-0 | |

| Record name | N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933683-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-3-(2-thienyl)-1,2,4-oxadiazole-5-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001215725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

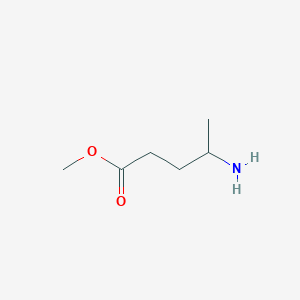

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide](/img/structure/B3307473.png)

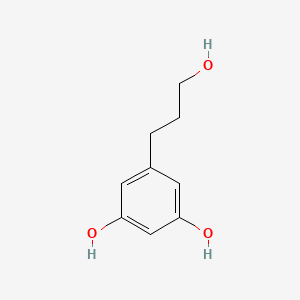

![N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-(4-nitrophenyl)acetamide](/img/structure/B3307477.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2,2-diphenylacetamide](/img/structure/B3307485.png)

![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B3307492.png)

![3-(4-methylbenzenesulfonamido)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3307498.png)

![3-(4-Methoxyphenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B3307501.png)

![7H-Pyrrolo[2,3-d]pyrimidine, 7-(2-deoxy-beta-D-erythro-pentofuranosyl)-](/img/structure/B3307530.png)